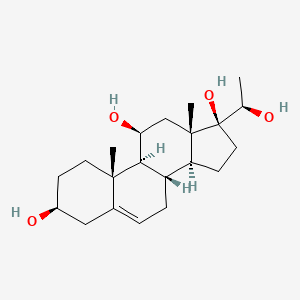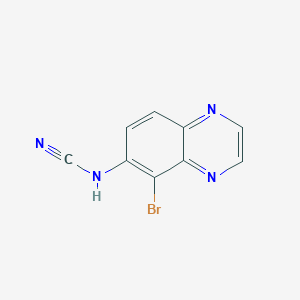
p-アミノメチルボリノスタット
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Aminomethyl Vorinostat (PAMV) is an organic compound with the chemical formula C7H14N2O3. It is an analog of Vorinostat, a histone deacetylase (HDAC) inhibitor that has been used to treat cutaneous T-cell lymphoma. PAMV has been studied for its potential to inhibit HDACs, as well as its potential to act as an anti-cancer agent.
科学的研究の応用
神経疾患
ボリノスタットは、脳に影響を与えるさまざまな疾患の治療に潜在的な効果を示しています。 これには、脳卒中、アルツハイマー病、前頭側頭型認知症、パーキンソン病、ハンチントン病、筋萎縮性側索硬化症、脊髄性筋萎縮症、X連鎖性副腎白質ジストロフィー、てんかん、ニーマン・ピック病C型、および神経精神疾患が含まれます {svg_1}. さらなる研究が、臨床応用への推進力を提供する可能性があります {svg_2}.
固形腫瘍の治療
ボリノスタットは、強力なHDAC阻害剤であり、固形腫瘍の治療に使用されてきました。 しかし、その低い溶解度と吸収性の低さが、治療におけるその成功した応用を妨げてきました {svg_3}. これらの課題を克服するために、研究者らはボリノスタットをPEG-PLGAコポリマーミセルに封入しました {svg_4}. これにより、抗腫瘍効果が向上しました {svg_5}.
乳がん治療
ボリノスタットは、アロマターゼ阻害剤療法を受けているステージIV乳がん患者の治療に使用されてきました {svg_6}. また、新たに診断されたステージI~IIIの乳がんの手術を受けている女性の治療にも使用されています {svg_7}.
ドラッグデリバリーシステム
ボリノスタットの治療的見通しを改善するためには、製剤と送達に関する側面の改善とともに、全身毒性とオフターゲット作用に関する懸念に対処する必要があります {svg_8}. この点における新しいアプローチには、ポリ(エチレングリコール)-b-ポリ(dl-乳酸)ミセル、ボリノスタット-プルロニックF127ミセル、ボリノスタットの鉄錯体のPEG化リポソームへの封入、ヒト血清アルブミン結合ボリノスタットナノメディシン、磁気誘導層状積層ナノキャリア、ならびに対流促進送達などがあります {svg_9}.
エピジェネティックモジュレーション
ボリノスタットは、脳に影響を与えるさまざまな疾患におけるエピジェネティックモジュレーターの治療的可能性に関与しています {svg_10}. これらの疾患は、最終的に何らかの機能障害を引き起こす中枢神経系または末梢神経系の構造的、細胞的、および分子的な変化を特徴としています {svg_11}.
治療戦略の最適化
ボリノスタット治療に関連する有害な変化は、ほとんどが可逆的であることが判明しているため、ボリノスタットの用量、投与量、製剤に関して治療戦略をさらに最適化することで、その臨床的見通しを促進することができる可能性があります {svg_12}.
作用機序
Target of Action
The primary targets of p-Aminomethyl Vorinostat, also known as Vorinostat, are histone deacetylases (HDACs), specifically HDAC1, HDAC2, HDAC3 (Class I), and HDAC6 (Class II) . These enzymes play a crucial role in the regulation of gene transcription and cell signaling pathways .
Mode of Action
Vorinostat inhibits the enzymatic activity of HDACs at nanomolar concentrations . These enzymes catalyze the removal of acetyl groups from the lysine residues of histone proteins . By inhibiting HDACs, Vorinostat causes an accumulation of acetylated proteins, including the core nucleosomal histones and other proteins such as BCL6 and p53 .
Biochemical Pathways
The primary biochemical mechanism of Vorinostat is to correct an aberrant balance between acetylated and deacetylated histones, the proteins involved in chromatin structure and organization . This alteration in the acetylation status of histones leads to changes in gene expression, which can have downstream effects on various cellular processes, including cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
Vorinostat exhibits dose-proportional pharmacokinetics and has a modest food effect . It is metabolized and excreted following glucuronidation by the uridine diphosphate glucuronosyl-transferase (UGT) enzyme system .
Result of Action
The antiproliferative effects of Vorinostat are believed to be due to the drug-induced accumulation of acetylated proteins . This leads to significant reductions in disease progression, as seen in patients with cutaneous T-cell lymphoma (CTCL) treated with Vorinostat . The overall response rate was approximately 30%, including one complete response .
Action Environment
The therapeutic potential of Vorinostat has been explored in various disorders affecting the brain, including stroke, Alzheimer’s disease, Parkinson’s disease, and others . The efficacy and side effects of Vorinostat can be influenced by various environmental factors, including the presence of other drugs and the patient’s genetic makeup . For instance, polymorphisms in the gene encoding for the UGT enzyme system, UGT1A1, may be an important predictor of Vorinostat toxicity and response levels in individual patients .
Safety and Hazards
将来の方向性
Vorinostat has shown therapeutic potential in various disorders affecting the brain, including stroke, Alzheimer’s disease, frontotemporal dementia, Parkinson’s disease, Huntington’s disease, amyotrophic lateral sclerosis, spinal muscular atrophy, X‐linked adrenoleukodystrophy, epilepsy, Niemann-Pick type C disease, and neuropsychiatric disorders . Further studies are needed to improve drug efficacy and reduce side effects .
生化学分析
Biochemical Properties
p-Aminomethyl Vorinostat interacts with various enzymes and proteins, primarily histones, to exert its biochemical effects . It corrects an aberrant balance between acetylated and deacetylated histones, the proteins involved in chromatin structure and organization .
Cellular Effects
p-Aminomethyl Vorinostat has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it alters insulin-like growth factor (IGF)/IGF-1 receptor (IGF-1R) and IL-6 receptor (IL-6R) signaling .
Molecular Mechanism
The molecular mechanism of action of p-Aminomethyl Vorinostat involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to histone deacetylase, inhibiting its activity and leading to an increase in acetylated histones .
Metabolic Pathways
p-Aminomethyl Vorinostat is involved in various metabolic pathways. It interacts with enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for p-Aminomethyl Vorinostat involves the conversion of Vorinostat to p-Aminomethyl Vorinostat through a series of chemical reactions.", "Starting Materials": [ "Vorinostat", "Formaldehyde", "Ammonium chloride", "Sodium cyanoborohydride", "Sodium hydroxide", "Methanol", "Acetic acid", "Water" ], "Reaction": [ "Step 1: Vorinostat is reacted with formaldehyde and ammonium chloride in methanol to form N-(4-formylphenyl) vorinostat.", "Step 2: N-(4-formylphenyl) vorinostat is reduced with sodium cyanoborohydride in methanol to form N-(4-aminomethylphenyl) vorinostat.", "Step 3: N-(4-aminomethylphenyl) vorinostat is reacted with sodium hydroxide in water to form p-Aminomethyl Vorinostat.", "Step 4: p-Aminomethyl Vorinostat is purified using acetic acid and water." ] } | |
CAS番号 |
1160823-16-4 |
分子式 |
C15H23N3O3 |
分子量 |
293.36 g/mol |
IUPAC名 |
N-[4-(aminomethyl)phenyl]-N'-hydroxyoctanediamide |
InChI |
InChI=1S/C15H23N3O3/c16-11-12-7-9-13(10-8-12)17-14(19)5-3-1-2-4-6-15(20)18-21/h7-10,21H,1-6,11,16H2,(H,17,19)(H,18,20) |
InChIキー |
XFSZFXWKWGZMKP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CN)NC(=O)CCCCCCC(=O)NO |
同義語 |
N1-[4-(Aminomethyl)phenyl]-N8-hydroxy-octanediamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)


![1-[(7R)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]-N-methylmethanamine;hydrochloride](/img/structure/B1144506.png)